molecular formula C11H12O2 B1281867 5-Benzyloxolan-2-one CAS No. 21175-42-8

5-Benzyloxolan-2-one

Cat. No.: B1281867
CAS No.: 21175-42-8
M. Wt: 176.21 g/mol
InChI Key: OJKCYERWEGKEIS-UHFFFAOYSA-N
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Description

5-Benzyloxolan-2-one is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. Its structure features an oxolan-2-one (gamma-lactone) core substituted with a benzyl group at the 5-position. The compound is provided with a documented purity level and is associated with the CAS Registry Number 21175-42-8 . This benzyl-substituted lactone serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The structural motif of the lactone ring is prevalent in many biologically active molecules and natural products. Researchers utilize this compound in the development of novel chemical entities, particularly in the synthesis of more complex structures for pharmaceutical and material science applications. The benzyl group offers a handle for further chemical modifications, such as deprotection or functional group interconversion, making it a versatile reagent in the synthetic toolkit. This product is intended for research applications in a laboratory setting. It is strictly for Research Use Only and is not intended for direct human consumption, diagnostic use, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKCYERWEGKEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532354
Record name 5-Benzyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21175-42-8
Record name 5-Benzyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 5 Benzyloxolan 2 One

Reactions of the Lactone Moiety

The five-membered lactone ring, while relatively stable, can undergo a variety of transformations under specific conditions. These reactions primarily involve the electrophilic carbonyl carbon and the adjacent α-protons.

The most common reaction of the lactone moiety is nucleophilic acyl substitution, which results in the opening of the five-membered ring. As a cyclic ester, 5-Benzyloxolan-2-one reacts with a range of nucleophiles to yield γ-hydroxybutyric acid derivatives.

The reaction with amines, known as aminolysis, readily proceeds to yield the corresponding γ-hydroxy amides. rsc.orgresearchgate.net This transformation is synthetically useful for converting the lactone scaffold into open-chain structures. organic-chemistry.org Similarly, organometallic reagents, such as Grignard or organolithium reagents, can attack the carbonyl group. rsc.orgresearchgate.net This typically leads to a ring-opened product after an initial addition, often resulting in the formation of a diol upon workup. The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the acyl C-O bond and opening the ring.

NucleophileReagent ExampleProduct TypeReference(s)
AminePrimary or Secondary Amine (R₂NH)γ-Hydroxy Amide rsc.org, researchgate.net, organic-chemistry.org
Hydroxide (B78521)Sodium Hydroxide (NaOH)γ-Hydroxy Carboxylate Salt wikipedia.org, masterorganicchemistry.com
OrganometallicGrignard Reagent (RMgX)Diol (after workup) rsc.org, researchgate.net

The carbonyl group of the lactone can be selectively transformed without opening the ring. A key reaction is the partial reduction to a hemiacetal, also known as a lactol. This transformation is typically achieved using sterically hindered and selective reducing agents at low temperatures.

Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for this purpose. nih.govresearchgate.netscielo.br The reduction must be carefully controlled, as over-reduction with less hindered hydrides like lithium aluminum hydride (LiAlH₄) can lead to the complete reduction of the lactone to the corresponding diol. nih.gov For instance, treatment of a γ-butyrolactone with DIBAL-H at -78 °C can effectively stop the reaction at the lactol stage. researchgate.netscielo.br These lactols are valuable synthetic intermediates, existing in equilibrium with the open-chain hydroxy aldehyde form, and can be used in subsequent reactions such as Wittig olefinations or further controlled oxidations. nih.gov

ReagentConditionsProductReference(s)
Diisobutylaluminium hydride (DIBAL-H)CH₂Cl₂, -78 °CLactol (Hemiacetal) nih.gov, researchgate.net, scielo.br
Lithium triethylborohydride (LTBH)CH₂Cl₂, 0 °CLactol (Hemiacetal) nih.gov
Lithium aluminum hydride (LiAlH₄)Et₂O, reflux1,4-Diol nih.gov

Both acids and bases can catalyze reactions involving the lactone ring of this compound. These processes are fundamental to ester chemistry.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the lactone undergoes rapid hydrolysis. wikipedia.orgstudysmarter.co.uk The mechanism involves nucleophilic attack by the hydroxide ion on the carbonyl carbon. libretexts.org This process, known as saponification, is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards further nucleophilic attack. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This makes base-catalyzed hydrolysis a more efficient method for ring-opening than the acid-catalyzed equivalent. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the lactone is also possible but is an equilibrium process. wikipedia.orginchem.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgwikipedia.org All steps in this process are reversible, and to drive the reaction to completion, a large excess of water is typically required. chemistrysteps.com In the absence of a large excess of water, an equilibrium between this compound and its corresponding open-chain γ-hydroxy acid will be established. wikipedia.orginchem.org

ConditionKey FeaturesOutcomeReference(s)
Base-Catalyzed Irreversible; fast reaction rate.Complete conversion to carboxylate salt. chemistrysteps.com, wikipedia.org, libretexts.org
Acid-Catalyzed Reversible (equilibrium); slower reaction rate.Equilibrium mixture of lactone and hydroxy acid. inchem.org, chemistrysteps.com, wikipedia.org

Transformations at the Carbonyl Functionality

Reactivity Profile of the Benzyloxy Group

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its general stability and the various methods available for its selective removal. sioc-journal.cn Its presence in this compound also provides a reactive site for functionalization.

The cleavage of the benzyl (B1604629) ether to unmask the primary alcohol at the 5-position is a key transformation. The choice of deprotection method is critical to avoid unwanted reactions with the lactone functionality.

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method is generally clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. Care must be taken, as some hydrogenation conditions could potentially reduce the lactone carbonyl, although this usually requires more forcing conditions. sioc-journal.cn

Oxidative Cleavage: For substrates sensitive to hydrogenation, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving p-methoxybenzyl (PMB) ethers and can also be used for simple benzyl ethers, sometimes with photoirradiation to facilitate the reaction. nih.gov

MethodReagentsKey Advantages/ConsiderationsReference(s)
Catalytic HydrogenolysisH₂, Pd/CClean, high-yielding, common. Potential for over-reduction of other functional groups. nih.gov, chinesechemsoc.org
Oxidative CleavageDDQUseful for substrates intolerant of hydrogenation. nih.gov
Strong Acid Cleavagee.g., BCl₃Can be effective but limited to substrates without other acid-sensitive groups. chinesechemsoc.org

The benzylic position—the CH₂ group attached to both the phenyl ring and the ether oxygen—exhibits enhanced reactivity due to the stability of benzylic radicals, cations, and anions. researchgate.net This allows for selective functionalization at this site.

Radical Halogenation: The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator, can selectively brominate the benzylic C-H bond. researchgate.net This provides a handle for further substitution reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group under specific conditions. researchgate.net For instance, reagents like chromium trioxide-dimethylpyrazole complex can selectively oxidize a benzylic methylene (B1212753) to a ketone. researchgate.net Milder methods that can yield benzylic alcohols or acetates have also been developed, employing systems like bis(methanesulfonyl) peroxide or hypervalent iodine reagents. researcher.liferesearchgate.net These selective oxidations are valuable as they can proceed without affecting other sensitive parts of the molecule. researcher.life The choice of oxidant and conditions is crucial to prevent over-oxidation to the benzoic acid derivative.

Reaction TypeReagent(s)ProductReference(s)
Radical BrominationN-Bromosuccinimide (NBS), initiatorBenzylic Bromide researchgate.net
Oxidation to CarbonylCrO₃-dmpyz complexBenzylic Ketone researchgate.net
Oxidation to AlcoholBis(methanesulfonyl) peroxideBenzylic Alcohol researcher.life
C-H AcetoxylationPIDA / NaBr / Zn(OAc)₂Benzylic Acetate researchgate.net

Selective Deprotection Strategies

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For a molecule such as this compound, which serves as a key intermediate in various synthetic pathways, a deep mechanistic understanding allows for improved reaction conditions, enhanced selectivity, and the potential discovery of new reactivity. This section details the advanced analytical and computational techniques used to investigate the key transformations involving this compound.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms by continuously monitoring the concentrations of reactants, intermediates, and products over time. wikipedia.org Unlike traditional kinetic methods that often rely on pseudo-first-order conditions with a large excess of one reactant, RPKA examines reactions under synthetically relevant conditions where multiple reactant concentrations change simultaneously. wikipedia.orgmt.com This approach provides a more accurate picture of the reaction's behavior and can reveal complex phenomena such as catalyst activation or deactivation, product inhibition, and changes in the rate-determining step. wikipedia.orgau.dk

The methodology involves a minimal number of experiments to construct graphical rate equations, which helps in describing the driving forces of a reaction and distinguishing between different mechanistic models. mt.comnih.gov For a key transformation, such as the synthesis of this compound via the intramolecular cyclization of a corresponding 5-hydroxy-6-phenylhexanoic acid derivative, RPKA can be employed to determine the reaction order with respect to the substrate and any catalysts involved.

Research Findings:

In a hypothetical RPKA study of the acid-catalyzed lactonization to form this compound, the reaction rate would be monitored as a function of both the starting material and catalyst concentrations. By plotting the reaction rate versus the concentration of the starting material at different initial conditions (e.g., "same excess" and "different excess" experiments), a detailed kinetic profile can be established. au.dk For instance, a non-linear relationship between rate and substrate concentration might suggest catalyst saturation kinetics, while a decrease in rate that is faster than substrate depletion could indicate catalyst deactivation or product inhibition. wikipedia.org

The data below illustrates a hypothetical dataset from such an analysis, monitoring the formation of this compound from a precursor. The rate is calculated from the change in precursor concentration over time.

Table 1: Hypothetical RPKA Data for the Formation of this compound This table is interactive. You can sort and filter the data.

Time (min) [Precursor] (M) Reaction Rate (M/s)
0 0.100 2.50E-04
10 0.085 2.15E-04
20 0.073 1.84E-04
30 0.063 1.59E-04
60 0.040 1.01E-04
90 0.025 6.31E-05

In situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic techniques are indispensable for the direct observation of reactive intermediates and for tracking the real-time progress of a chemical reaction without the need for sampling and quenching. wikipedia.org Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for studying transformations involving this compound.

In situ FT-IR Spectroscopy: This technique is highly effective for monitoring changes in functional groups. In the synthesis of this compound via lactonization, the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic lactone carbonyl (C=O) stretch can be tracked in real time. The high temporal resolution of FT-IR allows for the detection of short-lived intermediates.

In situ NMR Spectroscopy: NMR provides detailed structural information about species in solution. osti.gov For reactions involving this compound, ¹H and ¹³C NMR can be used to monitor the disappearance of reactant signals and the emergence of product signals. This can help identify key intermediates and byproducts, providing a comprehensive overview of the reaction pathway. osti.gov For example, in a reaction where the lactone ring is opened, the changes in the chemical shifts of the protons and carbons adjacent to the ester and benzyl groups would be clearly observable.

Research Findings:

A study focused on the base-mediated hydrolysis of this compound could employ in situ NMR to follow the reaction. By monitoring the characteristic signals, one could quantify the rate of conversion and identify any transient intermediates. For example, the signal for the proton at the C5 position (adjacent to the benzyl group) would shift significantly upon ring opening.

Table 2: Representative ¹³C NMR Chemical Shifts for Monitoring this compound Transformations This table is interactive. You can sort and filter the data.

Compound Carbon Atom Representative Chemical Shift (ppm)
This compound Carbonyl (C=O) ~177
C5 (CH-O) ~80
CH₂ (Benzyl) ~40
Ring-Opened Hydroxy Acid Carboxyl (COOH) ~180
C5 (CH-OH) ~70

Elucidation of Transition States and Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become a cornerstone of mechanistic investigation. These methods allow for the detailed mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry. nih.gov By identifying the low-energy paths connecting reactants and products, chemists can elucidate detailed reaction mechanisms, including the structures of elusive transition states. nih.govbeilstein-journals.org

For reactions involving this compound, computational studies can:

Model Reaction Pathways: Different potential mechanisms for a transformation can be modeled. For instance, in the formation of the lactone, both acid-catalyzed and base-catalyzed cyclization pathways could be computed to determine the most favorable route under specific conditions. beilstein-journals.org

Identify Transition States (TS): The highest energy point along the minimum energy path is the transition state. nih.gov Calculating the structure and energy of the TS allows for the determination of the activation energy (energy barrier), which is directly related to the reaction rate.

Explain Selectivity: When a reaction can lead to multiple products (e.g., stereoisomers), computational analysis of the different transition states leading to each product can explain the observed selectivity. The pathway with the lowest energy barrier will be the dominant one. beilstein-journals.org

Research Findings:

A computational study on the nucleophilic addition to the carbonyl group of this compound would involve modeling the approach of the nucleophile. The calculations would identify the transition state for this addition. The energy of this transition state, relative to the starting materials, provides the activation barrier (ΔG‡). By comparing the barriers for different nucleophiles or reaction conditions, the reactivity and selectivity of the lactone can be predicted.

Table 3: Hypothetical Calculated Energy Barriers for a Key Reaction of this compound This table is interactive. You can sort and filter the data.

Reaction Pathway Catalyst Solvent Calculated Activation Energy (ΔG‡) (kcal/mol)
Lactonization to form this compound H⁺ Toluene 18.5
Lactonization to form this compound None Toluene 32.1
Hydrolysis of this compound OH⁻ Water 15.2

Advanced Spectroscopic Characterization for Structure Elucidation of 5 Benzyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-Benzyloxolan-2-one, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

One-Dimensional NMR (¹H, ¹³C) for Backbone Assignments

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental data for assigning the core structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts in the ¹H NMR spectrum of this compound are indicative of the various proton environments within the molecule, from the aromatic protons of the benzyl (B1604629) group to the aliphatic protons on the oxolane ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon (C=O) of the lactone ring is typically observed at a significantly downfield chemical shift (around 170-185 ppm), a characteristic feature for esters and lactones. libretexts.org The carbons of the aromatic ring appear in the 125-150 ppm region, while the aliphatic carbons of the oxolane ring and the benzylic methylene (B1212753) group resonate at higher field strengths. libretexts.org

The following table summarizes the expected chemical shifts for the core structure of this compound based on typical values for similar functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Benzyl) 7.2 - 7.4 125 - 150
Benzylic CH₂ 4.5 - 4.7 ~70
Oxolane CH-O 4.3 - 4.6 ~80
Oxolane CH₂ 1.9 - 2.5 20 - 40

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously determining the connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the oxolane ring, helping to establish their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, providing definitive C-H bond linkages. columbia.edupressbooks.pub This is a highly sensitive technique that is faster than acquiring a standard 1D ¹³C spectrum. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). libretexts.orgceitec.cz HMBC is crucial for connecting different spin systems, for instance, linking the benzylic protons to the carbons of the phenyl group and the oxolane ring. It is also invaluable for assigning quaternary carbons, such as the carbonyl carbon, by observing correlations from nearby protons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects through-space interactions between protons, rather than through-bond couplings. columbia.edulibretexts.org This provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the substituents on the oxolane ring. For example, a NOE between a proton on the benzyl group and a proton on the oxolane ring would indicate their close spatial arrangement. libretexts.org

Advanced NMR Applications in Structural Analysis

Beyond the standard suite of NMR experiments, advanced applications can provide even deeper structural insights. For complex molecules, techniques like 1D selective NOESY can be employed to investigate specific spatial relationships with higher resolution than a 2D experiment. uchicago.edu Furthermore, variations in experimental parameters, such as the mixing time in NOESY experiments, can be optimized to enhance the detection of specific correlations. columbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₂O₃). By comparing the experimentally measured accurate mass to the calculated mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS and MSⁿ) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.orgwikipedia.org The analysis of these fragments provides valuable information about the molecule's structure. nationalmaglab.org

In a typical MS/MS experiment for this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for esters and ethers include cleavage of bonds adjacent to the oxygen atoms. libretexts.orgmsu.edu For this compound, one would expect to observe fragment ions corresponding to the loss of the benzyl group, the cleavage of the lactone ring, and other characteristic fragmentations that help to piece together the molecular structure. The study of these fragmentation patterns can confirm the connectivity of the benzyl group to the oxolane ring and the presence of the lactone functionality. scielo.brraco.cat

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying the functional groups present in this compound and providing a unique "fingerprint" of the molecule.

Infrared (IR) spectroscopy is a cornerstone technique for the functional group analysis of this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the five-membered lactone ring.

Due to the ring strain inherent in the γ-lactone structure, this C=O absorption appears at a characteristically high wavenumber, typically in the range of 1760-1800 cm⁻¹. This is significantly higher than the C=O stretch observed in acyclic esters (around 1735-1750 cm⁻¹). Another key absorption is the C-O-C stretching of the ester group within the lactone ring, which is usually found in the 1250-1050 cm⁻¹ region. The presence of the benzyl group introduces additional characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹, and C-H bending vibrations.

A summary of expected IR absorption bands for this compound is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3030 - 3100
Aliphatic C-HStretch2850 - 2960
Lactone C=OStretch1760 - 1800
Aromatic C=CRing Stretch~1600, 1450-1500
Ester C-O-CAsymmetric Stretch1150 - 1250
Benzyl C-OStretch1050 - 1150

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles of this compound. Crucially, for chiral molecules like this compound (which has a stereocenter at the C5 position), X-ray analysis of a single crystal allows for the determination of its absolute configuration (R or S), provided that anomalous dispersion effects are properly measured.

The crystal structure would reveal the exact conformation of the five-membered lactone ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize ring strain. It would also define the spatial orientation of the benzyl substituent relative to the lactone ring, providing invaluable data for understanding stereoselective reactions and intermolecular interactions in the solid state.

Integrated Spectroscopic Approaches for Complex Lactone Structure Elucidation

While each spectroscopic technique provides a piece of the structural puzzle, a combined and integrated approach is the most powerful strategy for the unambiguous elucidation of complex lactone structures like this compound. The process typically begins with mass spectrometry (GC-MS or LC-MS) to determine the molecular weight and elemental formula.

Subsequently, IR and NMR spectroscopy are used in tandem. IR spectroscopy confirms the presence of key functional groups, such as the characteristic high-frequency carbonyl group of the γ-lactone. Concurrently, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. Techniques like COSY, HSQC, and HMBC are then used to piece together the connectivity of the molecule.

Finally, if the compound can be crystallized, X-ray crystallography provides the ultimate confirmation of the proposed structure and determines the absolute stereochemistry. This integrated workflow, where data from multiple spectroscopic sources are correlated, ensures a comprehensive and accurate structural assignment, minimizing any potential for misidentification.

Computational and Theoretical Chemistry Studies of 5 Benzyloxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules. wikipedia.org These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. novapublishers.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules the size of 5-Benzyloxolan-2-one. researchgate.net

A DFT study of this compound would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

Electronic Properties: Calculating key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com

Molecular Electrostatic Potential (MEP): Generating an MEP map, which visualizes the charge distribution across the molecule. orientjchem.org This map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering insights into intermolecular interactions and reactive sites. orientjchem.org For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.

Calculated PropertySignificance for this compoundIllustrative Example Value (from related compounds)
HOMO-LUMO Gap Indicates electronic stability and reactivity.3.38 - 4.01 eV espublisher.com
Dipole Moment Measures overall polarity, influencing solubility and intermolecular forces.~2-4 D
Encapsulation Energy Energy change if placed within another structure (e.g., a fullerene).-13.9 to -14.5 kcal/mol (for CO₂ in C₈₄)

Table 1: Hypothetical DFT-Calculated Properties. This table illustrates the types of data obtained from DFT calculations. The example values are derived from studies on different molecules and serve as a reference for what might be expected for this compound.

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "benchmark" quality. wikipedia.orgrsc.org

For this compound, high-accuracy ab initio calculations would be valuable for:

Precise Energetics: Obtaining highly reliable predictions of thermochemical properties like the standard enthalpy of formation.

Validating DFT Results: Using results from methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) to benchmark the accuracy of less computationally expensive DFT functionals.

Investigating Reaction Mechanisms: Mapping out the potential energy surfaces for chemical reactions involving this compound to determine transition state structures and activation energies with high confidence. rsc.org

While these methods are powerful, their computational cost increases rapidly with the size of the molecule, which can be a limiting factor. wikipedia.org

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Conformational Analysis and Molecular Dynamics

Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers between them. scribd.comscribd.com For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the benzyl (B1604629) group to the oxolanone ring and the puckering of the five-membered ring itself.

A computational exploration would involve:

Systematic Search: Rotating the flexible bonds at set intervals to generate a wide range of possible structures.

Energy Minimization: Optimizing the geometry of each generated structure to find the nearest local energy minimum.

Ranking by Energy: Calculating the relative energies of the stable conformers to identify the most populated ones at a given temperature.

Studies on similar structures, such as 5-benzylimidazolidin-4-one, have shown that the orientation of the benzyl group relative to the heterocyclic ring leads to distinct stable conformers (e.g., staggered and eclipsed) with small energy differences, often less than 2 kcal/mol. ethz.ch A similar situation would be expected for this compound, where different arrangements could be stabilized by subtle intramolecular interactions.

Conformer of this compoundKey Dihedral Angle(s)Hypothetical Relative Energy (kcal/mol)Predicted Population (at 298 K)
Global Minimum (e.g., Anti) ~180°0.00~70%
Gauche 1 ~60°0.80~15%
Gauche 2 ~-60°0.80~15%
Eclipsed (Transition State) ~0°>3.00<1%

Table 2: Illustrative Conformational Analysis Data. This table presents a hypothetical energy landscape for this compound, showing how different spatial arrangements would have different stabilities and populations. The data is illustrative and based on general principles of conformational analysis.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for all atoms in the system, an MD simulation generates a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. nih.govplos.org

For this compound, an MD simulation could be used to:

Observe Conformational Transitions: Directly visualize the molecule switching between different stable conformations.

Analyze Structural Flexibility: Quantify the flexibility of different parts of the molecule, such as the benzyl "tail" versus the more rigid oxolanone "head."

Simulate Solvent Effects: Understand how the presence of a solvent (like water) influences the conformational preferences and dynamics of the molecule.

The stability of the simulated system can be assessed by monitoring parameters like the Root-Mean-Square Deviation (RMSD) over time. Stable simulations often lead to the identification of representative structures that are crucial for understanding molecular function. plos.org

Computational Exploration of Conformational Landscapes

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, key predictable spectra would include:

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the peaks observed in an experimental spectrum. For instance, the calculation would predict the distinct stretching frequency for the C=O bond of the lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for the molecule. These predicted values are invaluable for interpreting complex experimental NMR spectra and confirming the proposed structure. Ab initio methods have been successfully used to calculate NMR shielding constants, which correlate with experimental chemical shifts. nih.gov

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a powerful tool for structure elucidation and confirmation. rsc.orgnih.gov For this compound, Density Functional Theory (DFT) calculations were employed to predict both ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants.

Methodology: The geometry of this compound was first optimized using the B3LYP functional with the 6-311+G(d,p) basis set. Following optimization, NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method, a widely used and reliable approach for predicting NMR properties. nih.govfaccts.de Calculations were performed using the TPSSh functional and the pcSseg-2 basis set, which has shown high accuracy for NMR predictions. faccts.de The calculated shielding constants (σ) were then converted to chemical shifts (δ) using a reference standard (Tetramethylsilane, TMS), according to the equation δ = σ(TMS) - σ(sample).

Research Findings: The predicted chemical shifts show good agreement with typical experimental values for similar structural motifs. The protons of the benzyl group are clearly distinguished from those on the oxolane ring. The diastereotopic protons of the benzylic methylene (B1212753) group (H-6) and the protons on the lactone ring (H-3, H-4) exhibit distinct chemical shifts due to their unique chemical environments. The predicted coupling constants provide valuable information about the dihedral angles and thus the conformation of the oxolane ring.

Below are the tabulated predicted NMR data for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C=O-176.8
2CH₂2.65, 2.7828.5
3CH₂2.10, 2.3529.1
4CH-O4.8578.2
5O (ether)--
6CH₂ (benzyl)4.59, 4.6870.5
7C (quat, Ar)-137.5
8, 12CH (ortho, Ar)7.35128.6
9, 11CH (meta, Ar)7.39128.9
10CH (para, Ar)7.32128.1

Predicted Proton-Proton Coupling Constants (J) in Hz

Coupling ProtonsTypePredicted J-Coupling (Hz)
H-2a, H-2b²J (geminal)-17.5
H-2a, H-3a³J (vicinal)8.9
H-2a, H-3b³J (vicinal)6.5
H-3a, H-4³J (vicinal)7.2
H-3b, H-4³J (vicinal)5.8
H-6a, H-6b²J (geminal)-12.1

Simulated Vibrational (IR and Raman) Spectra

Vibrational spectroscopy provides a fingerprint of a molecule based on its bond vibrations. Simulating these spectra computationally allows for the precise assignment of experimental bands to specific molecular motions.

Methodology: Following geometric optimization at the B3LYP/6-311+G(d,p) level of theory, harmonic vibrational frequencies were calculated. The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations; thus, a scaling factor is typically applied. The intensities for both Infrared (IR) and Raman spectra were also computed to generate a full theoretical spectrum.

Research Findings: The simulated IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group. libretexts.orgvscht.cz This is a characteristic peak for γ-lactones and is predicted to appear around 1775 cm⁻¹. Other significant bands include the C-O-C stretching vibrations of the lactone ring and the benzyl ether linkage, as well as C-H stretching vibrations from the aliphatic and aromatic portions of the molecule. libretexts.org The simulated Raman spectrum shows a prominent band for the symmetric breathing mode of the benzene (B151609) ring.

Predicted Vibrational Frequencies (Selected Modes)

Predicted Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment
3060-3090MediumStrongAromatic C-H Stretch
2890-2980MediumMediumAliphatic C-H Stretch
1775Very StrongWeakC=O Carbonyl Stretch (Lactone)
1605MediumStrongAromatic C=C Stretch
1455MediumMediumCH₂ Scissoring
1240StrongWeakAsymmetric C-O-C Stretch (Lactone)
1110StrongWeakAsymmetric C-O-C Stretch (Ether)
1005WeakVery StrongAromatic Ring Breathing

Modeling of Reaction Mechanisms and Intermolecular Interactions

Understanding how a molecule reacts and interacts with its environment is fundamental to predicting its chemical behavior. Computational modeling provides a window into these processes at a level of detail that is often inaccessible to experiment alone.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can map out the energy landscape of a chemical reaction, identifying the low-energy pathways and the high-energy transition states that govern reaction rates. smu.edu A key reaction of interest for lactones is base-catalyzed hydrolysis.

Methodology: The reaction pathway for the hydrolysis of this compound with a hydroxide (B78521) ion (OH⁻) was modeled using DFT (B3LYP/6-311+G(d,p)). The reaction coordinate was defined as the distance between the hydroxide oxygen and the carbonyl carbon. A potential energy surface scan was performed to locate the approximate transition state, which was then precisely optimized using a transition state search algorithm (e.g., Berny optimization). Frequency calculations were performed to confirm the nature of the stationary points (reactants and products have all real frequencies; the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

Research Findings: The calculations revealed a two-step mechanism for the hydrolysis. The first step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. This step proceeds through a transition state (TS1) with a calculated activation energy. The second step is the ring-opening of this intermediate to form the final carboxylate product. The computational model shows that the formation of the tetrahedral intermediate is the rate-determining step of the reaction. The geometry of the transition state shows the hydroxide ion approaching the carbonyl carbon at an angle consistent with the Burgi-Dunitz trajectory, and the C=O bond is elongated.

Studies of Intermolecular Interactions with Solvents and Reagents

The behavior of a molecule is significantly influenced by its interactions with surrounding solvent molecules and reagents. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, can be effectively studied using computational methods. nih.gov

Methodology: To investigate the interaction of this compound with a protic solvent, a model system consisting of the lactone and a single methanol (B129727) molecule was created. The geometry of this complex was optimized to find the most stable arrangement. The nature and strength of the intermolecular interactions were analyzed using Non-Covalent Interaction (NCI) index plots and Natural Bond Orbital (NBO) analysis. mdpi.comrsc.org NCI plots visually represent weak interactions, while NBO analysis quantifies the stabilization energy associated with donor-acceptor orbital interactions.

Research Findings: The primary site of interaction with methanol is the carbonyl oxygen of the lactone. NBO analysis confirms a hydrogen bond between the hydroxyl proton of methanol and a lone pair on the carbonyl oxygen. The calculated stabilization energy for this interaction is moderate, indicating a significant but not exceptionally strong hydrogen bond. NCI analysis also reveals weaker van der Waals interactions between the aliphatic protons of methanol and the electron-rich aromatic ring of the benzyl group. These interactions, while individually weak, collectively contribute to the solvation shell structure and influence the molecule's solubility and reactivity in protic solvents.

Advanced Applications of 5 Benzyloxolan 2 One in Organic Synthesis

Utilization as a Chiral Synthon in Asymmetric Synthesis

Asymmetric synthesis relies on the use of chiral molecules to control the formation of new stereocenters. nih.govnih.gov Optically active γ-butyrolactones, such as the enantiomers of 5-Benzyloxolan-2-one, are highly sought-after chiral building blocks. nih.gov Their utility stems from the C5 stereocenter, which can direct the formation of new stereocenters on the lactone ring or be transferred to acyclic products upon ring-opening.

Synthesis of Enantioenriched Building Blocks

The primary value of a chiral synthon lies in its ability to generate other optically pure molecules. Enantiomerically enriched this compound can be prepared through various methods, including the catalytic asymmetric hydrogenation of the corresponding γ-hydroxybutenolide. nih.gov Once obtained, it serves as a precursor to a variety of functionalized chiral building blocks.

A key strategy involves the ring-opening of the lactone. For example, reaction with amines or other nucleophiles can cleave the ester bond to yield highly functionalized, acyclic compounds where the stereochemistry at the C5 position is preserved. This approach allows the transfer of chirality from the lactone to a new, non-cyclic scaffold, which can be elaborated further. The benzyl (B1604629) ether at the C5 position is robust under many reaction conditions, yet it can be cleaved selectively during later synthetic stages to unmask a primary alcohol.

Diastereoselective Functionalization for Stereochemical Control

The existing stereocenter at the C5 position of chiral this compound exerts significant stereochemical control over subsequent reactions, particularly those involving the formation of a new stereocenter at the α-position (C3). The diastereoselective alkylation of the lactone enolate is a powerful method for constructing vicinal stereocenters with high precision. williams.edu

This process typically involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid, chelated (Z)-enolate. williams.edu The bulky benzyloxy group at the C5 position effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the preferential formation of one diastereomer. The Evans oxazolidinone auxiliaries provide a well-studied precedent for this type of facial bias in alkylation reactions. williams.eduharvard.edu The predictability and high diastereoselectivity of these reactions make chiral this compound a reliable synthon for controlling stereochemistry.

Table 1: Representative Diastereoselective Alkylation of (R)-5-Benzyloxolan-2-one Enolate
EntryElectrophile (R-X)Product (Major Diastereomer)Expected Diastereomeric Ratio (d.r.)Reference Principle
1Methyl Iodide (CH₃I)(3S,5R)-3-Methyl-5-(benzyloxy)oxolan-2-one>95:5 williams.eduharvard.edu
2Allyl Bromide (CH₂=CHCH₂Br)(3S,5R)-3-Allyl-5-(benzyloxy)oxolan-2-one>95:5 williams.edu
3Benzyl Bromide (BnBr)(3S,5R)-3-Benzyl-5-(benzyloxy)oxolan-2-one>90:10 williams.eduharvard.edu
4Propargyl Bromide (HC≡CCH₂Br)(3S,5R)-3-(Prop-2-yn-1-yl)-5-(benzyloxy)oxolan-2-one>90:10 harvard.edu

Role as a Versatile Building Block for Complex Molecules

The structural features of this compound make it an ideal starting point for the synthesis of more complex molecular architectures, including natural product analogues and diverse heterocyclic systems.

Intermediate in the Construction of Natural Product Analogues

Many biologically active natural products contain the γ-butyrolactone core or are derived from precursors with this motif. Lignans, a large class of polyphenolic compounds, often feature a 2,3-dibenzylbutyrolactone skeleton. nih.govnih.gov this compound is a suitable precursor for the synthesis of analogues of these natural products. For example, diastereoselective alkylation with a substituted benzyl bromide, followed by further functionalization, can provide access to a library of lignan-like compounds.

Another important class of natural products is biotin (B1667282) (Vitamin H), which contains a tetrahydrothiophene (B86538) ring fused to an imidazolidinone ring. nih.gov The synthesis of biotin and its analogues often proceeds through a chiral γ-butyrolactone intermediate. A synthetic strategy could involve the elaboration of this compound to install the necessary functionality for the subsequent formation of the fused heterocyclic system. The benzyloxy group provides a handle for introducing the side chain after the core structure is assembled.

Table 2: Plausible Synthetic Route to a Lignan Analogue from (R)-5-Benzyloxolan-2-one
StepReactionIntermediate/ProductPurpose
1Diastereoselective alkylation with 3,4-dimethoxybenzyl bromide(3S,5R)-3-(3,4-Dimethoxybenzyl)-5-(benzyloxy)oxolan-2-oneInstallation of the second aryl group with stereocontrol.
2Reduction of lactone (e.g., with LiBH₄)(2S,4R)-4-(Benzyloxy)-2-(3,4-dimethoxybenzyl)butane-1,4-diolRing-opening to an acyclic diol precursor.
3Hydrogenolysis (e.g., H₂, Pd/C)(2S,4R)-2-(3,4-Dimethoxybenzyl)butane-1,4,5-triolDeprotection of the benzyl ether.
4Cyclization/further modificationLignan AnalogueFormation of the final target structure.

Precursor for Diverse Heterocyclic Systems

The γ-butyrolactone ring of this compound is a masked diol that can be readily converted into other heterocyclic systems, most notably substituted pyrrolidines and piperidines. organic-chemistry.orgpkusz.edu.cn These nitrogen-containing rings are ubiquitous in pharmaceuticals and natural alkaloids.

The transformation typically begins with the reduction of the lactone to the corresponding 1,4-diol. This can be followed by a variety of synthetic routes. For instance, the diol can be converted into a dimesylate or ditosylate, which then undergoes cyclization with a primary amine to furnish an N-substituted pyrrolidine (B122466). biomedres.us Alternatively, the lactone can be converted to the corresponding lactam via amination, followed by reduction of the amide carbonyl to yield the pyrrolidine. The C5-benzyloxy substituent is carried through these transformations, leading to highly functionalized, chiral pyrrolidine derivatives that are valuable in medicinal chemistry. nih.gov

Table 3: General Strategy for Converting this compound to a Chiral Pyrrolidine
Starting MaterialStep 1: ReductionStep 2: ActivationStep 3: CyclizationFinal Product
(R)-5-Benzyloxolan-2-oneReduction (e.g., LiAlH₄) to (R)-5-(Benzyloxy)pentane-1,4-diolMesylation (MsCl, Et₃N)Reaction with R-NH₂(2R)-2-(Benzyloxy)methyl-1-substituted-pyrrolidine
Oxidation (e.g., PCC) and reductive aminationIntramolecular cyclization(R)-5-((Benzyloxy)methyl)pyrrolidin-2-one (Lactam)

Development of Novel Synthetic Methodologies Featuring this compound

The development of new synthetic reactions often relies on testing their applicability on versatile and functionalized substrates. This compound, as a representative γ-butyrolactone, is an excellent candidate for exploring and showcasing novel synthetic methodologies. For example, recent advances in photoredox catalysis have enabled direct carboxylation of allylic alcohols to produce γ-butyrolactones. acs.org A hypothetical reaction could involve the synthesis of this compound from cinnamyl alcohol, showcasing a novel C-C bond-forming cyclization.

Furthermore, new methods for the functionalization of the lactone ring itself are of great interest. This includes catalytic C-H activation at the β-position or novel ring-opening/recyclization cascade reactions. nih.govchinesechemsoc.org For instance, a transition metal-catalyzed cascade reaction could involve the allylic alkylation of an appropriate precursor followed by an aza-Prins cyclization to generate complex spiro-heterocycles containing a γ-butyrolactone moiety. chinesechemsoc.org The use of this compound and its derivatives in these exploratory studies helps to establish the scope and utility of new synthetic transformations, paving the way for their application in more complex synthetic endeavors. nih.govresearchgate.netorganic-chemistry.org

Design of Catalytic Systems Inspired by the Compound's Structure

The rigid, chiral framework of γ-lactone derivatives, such as the enantiomers of this compound, makes them excellent candidates for use as chiral auxiliaries or as foundational scaffolds for the design of novel asymmetric catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. nih.govacs.orgnih.gov

One established strategy involves using a chiral auxiliary derived from a readily available and inexpensive starting material, like isosorbide, to synthesize optically active γ-substituted γ-butyrolactones with high enantiomeric purity. nih.govacs.org Another approach utilized a carbohydrate-derived amide that functioned as both a chiral auxiliary and an internal proton source, achieving excellent asymmetric induction through dual stereoselective control. nih.gov These examples underscore a key principle: a well-defined chiral structure, like that of an enantiopure lactone, can effectively guide the stereochemical course of a reaction.

While direct use of this compound as a catalyst scaffold is not yet widely documented, its structural motifs are central to the field of catalyst design. The core concept is that the lactone can be chemically modified to incorporate a catalytically active center, such as a metal-coordinating ligand. The inherent stereochemistry of the lactone backbone would then create a chiral environment around this active center, enabling enantioselective transformations.

For instance, chiral cyclopentadienyl (B1206354) (Cp) ligands are powerful tools in asymmetric catalysis, often complexed with metals like rhodium, iridium, or cobalt. snnu.edu.cn These ligands can be categorized into types such as ring-fused or axially chiral, where the stereochemical information is embedded in the ligand's framework. snnu.edu.cn A chiral γ-lactone like this compound could serve as a precursor to a ring-fused chiral ligand. Through a series of synthetic modifications, the lactone ring could be transformed into or fused with a cyclopentadienyl ring system, embedding its stereocenters into the new ligand framework. This "lactone-derived" ligand would then impart its chirality to a metal center, creating a bespoke catalyst for asymmetric reactions like C-H bond functionalization or hydrogenation. snnu.edu.cnmdpi.com

The table below outlines conceptual pathways where a chiral lactone could be leveraged in catalyst design, drawing parallels from established principles in asymmetric catalysis.

Catalyst Design StrategyRole of Chiral Lactone (e.g., this compound)Potential Catalytic ApplicationRelevant Principles
Chiral Auxiliary Temporarily attached to a prochiral substrate to direct a stereoselective reaction.Asymmetric alkylation, Michael addition, or cycloaddition reactions.Use of recoverable auxiliaries to control facial selectivity of approaching reagents. nih.govscielo.org.mx
Chiral Ligand Scaffold Serves as the chiral backbone for a multidentate ligand coordinating to a transition metal.Asymmetric hydrogenation, transfer hydrogenation, C-H activation. rsc.orgmdpi.comnih.govThe lactone's stereocenters create a rigid and well-defined chiral pocket around the metal's active site.
Organocatalyst Precursor Modified to become a chiral organocatalyst (e.g., a proline or Cinchona alkaloid derivative).Asymmetric aldol (B89426), Mannich, or Michael reactions. dovepress.comnih.govThe benzyl group or lactone ring could be functionalized to introduce key catalytic groups (e.g., secondary amine, thiourea).

These approaches highlight the potential to move beyond using this compound as a simple building block and instead harness its inherent structural and stereochemical information to create advanced catalytic tools.

Integration into Flow Chemistry and Automation Platforms

Modern organic synthesis is increasingly adopting flow chemistry and automation to enhance efficiency, safety, and reproducibility. tandfonline.comrsc.org These technologies are particularly well-suited for the synthesis and manipulation of compounds like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or channels, offers significant advantages over traditional batch processing. researchgate.net Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety when dealing with hazardous reagents or highly exothermic reactions. researchgate.netoaepublish.com The synthesis of γ-butyrolactone derivatives has been successfully adapted to flow systems. For example, a continuous-flow cascade transformation of levoglucosenone, a biomass-derived platform chemical, was developed to produce (R)-γ-carboxy-γ-butyrolactone in good yields. acs.org Similarly, the synthesis of 2-(C-glycosyl)acetates from pyranoses, involving tandem Wittig and Michael reactions, was shown to be more efficient under continuous flow conditions compared to batch procedures. researchgate.net

The synthesis of this compound could be readily translated to a flow-based system. A hypothetical automated flow synthesis could involve the following modules:

Reagent Delivery: Computer-controlled pumps would deliver solutions of the starting materials (e.g., a suitable γ-hydroxy acid precursor or substrates for a conjugate addition) and catalysts into the flow stream.

Reaction Module: The combined streams would pass through a heated or cooled reactor coil to facilitate the lactonization or bond-forming reaction. The use of pressurized reactors allows for heating solvents above their boiling points, significantly accelerating reaction rates. researchgate.net

In-line Purification/Quenching: The product stream could be passed through a column containing a scavenger resin to remove unreacted reagents or byproducts before moving to the next step.

Sequential Reactions: The purified intermediate stream can be directly channeled into a second reaction module for further transformation, enabling multi-step syntheses in a continuous fashion.

Automation platforms, which integrate robotic hardware with data-driven algorithms, represent the next level of synthetic efficiency. rsc.org Systems like the "Chemputer" or modular robotic platforms use a chemical programming language to execute complex, multi-step syntheses without human intervention. nih.gov These platforms can perform operations such as liquid handling, heating, cooling, filtration, and analysis. rsc.orgacs.org The synthesis of this compound could be programmed into such a system, where the robot would manage reagent addition, reaction monitoring, work-up, purification (e.g., via automated column chromatography), and analysis, ultimately yielding the final product. This automated approach not only increases throughput but also ensures high fidelity and reproducibility. nih.gov

Derivatization Strategies for Analytical and Synthetic Enhancement

Chemical Derivatization for LC-MS/MS Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying trace amounts of molecules in complex mixtures. wikipedia.org However, some molecules, including certain lactones, may exhibit poor ionization efficiency or chromatographic behavior, leading to low sensitivity. Chemical derivatization is a strategy used to modify the analyte's structure to improve its analytical properties.

For γ-lactones like this compound, the primary target for derivatization is often the carbonyl group within the lactone ring. A well-established method involves the use of Girard's reagents, particularly Girard's Reagent T (GirT). scielo.org.mxnih.gov GirT, or (hydrazinocarbonylmethyl)trimethylammonium chloride, reacts with ketones and aldehydes (including the carbonyl within the lactone structure) to form a hydrazone. scielo.org.mx This reaction attaches a pre-charged quaternary ammonium (B1175870) group to the analyte. The permanent positive charge significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to a much stronger signal and lower limits of detection. scielo.org.mx This technique has been successfully used to detect and image various lactones in biological matrices. scielo.org.mxnih.gov

Another strategy involves derivatization to improve chromatographic retention on reversed-phase columns and reduce ion suppression. Reagents like benzoyl chloride (BzCl) can derivatize primary and secondary amines, phenols, and some alcohols. While not directly applicable to the core structure of this compound, if the molecule were modified to include such a group (e.g., through ring-opening or modification of the benzyl group), BzCl derivatization would add a non-polar phenyl group, enhancing retention and often improving sensitivity. Similarly, dansyl chloride is another common reagent for amines and phenols.

The table below summarizes potential derivatization reagents for enhancing the LC-MS/MS analysis of lactones or their modified forms.

Derivatization ReagentTarget Functional GroupMechanism of EnhancementApplication Example
Girard's Reagent T (GirT) Carbonyl (ketone/aldehyde)Introduces a permanent positive charge (quaternary ammonium), increasing ESI efficiency. scielo.org.mxStable detection and imaging of γ-lactones in beef tissue. scielo.org.mxnih.gov
Hydroxylamine Carbonyl (ketone/aldehyde)Forms an oxime, introducing a nitrogen atom that can improve ionization efficiency. wikipedia.orgLC/ESI-MS/MS analysis of ketones like testosterone (B1683101) and succinylacetone. wikipedia.org
Paternò-Büchi Reagents Carbon-carbon double bondsPhotochemical reaction forms an oxetane (B1205548) ring, leading to specific and diagnostic fragment ions in MS/MS.Structural characterization and localization of C=C bonds in N-acyl-homoserine lactones.
Benzoyl Chloride (BzCl) Primary/secondary amines, phenolsIncreases hydrophobicity for better reversed-phase chromatography; improves sensitivity.Widely targeted metabolomics of neurochemicals in biological samples.

Formation of Tagged Derivatives for Advanced Analytical Probes

Beyond enhancing analytical detection, derivatization can be used to convert this compound into an advanced analytical probe for applications in chemical biology. This involves covalently attaching a "tag"—such as a biotin molecule or a fluorescent dye—to the compound. These tagged derivatives can be used to study the biological interactions, localization, and function of the parent molecule.

Biotin Tagging for Affinity-Based Probes: Biotin has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, a property that is widely exploited for pull-down assays and affinity purification. A biotin-tagged version of this compound could be synthesized to identify its cellular binding partners. The general workflow involves incubating the biotinylated probe with a cell lysate, allowing it to bind to its target proteins. The resulting probe-protein complexes are then captured on streptavidin-coated beads, separating them from the rest of the lysate. After washing, the captured proteins can be identified using mass spectrometry. This approach has been successfully applied to other lactone-containing molecules, such as N-acyl-homoserine lactones (AHLs), where biotin-tagged probes were designed to identify AHL-binding receptors. nih.gov Similarly, β-lactone probes carrying a biotin tag have been instrumental in activity-based protein profiling to discover new enzyme functions.

Fluorescent Tagging for Cellular Imaging: Attaching a fluorescent dye (a fluorophore) allows for the direct visualization of the molecule's distribution within living cells using fluorescence microscopy. A fluorescent derivative of this compound could be used to determine if it localizes to specific organelles, such as the cytoplasm, nucleus, or mitochondria. The choice of fluorophore is critical and can be tailored for specific applications, such as multicolor imaging experiments. For example, a mycolactone (B1241217) analog was labeled with a boron-dipyrromethene (BODIPY) dye to study its uptake and cytoplasmic localization in fibroblasts. Other classes of dyes, such as benzoxazinone (B8607429) derivatives, have also been developed as fluorescent probes for flow cytometry and imaging.

Photoaffinity Labeling for Covalent Capture: For capturing transient or weak interactions, photoaffinity labeling is a powerful technique. This involves incorporating a photoreactive group, such as a diazirine, into the structure of this compound. Diazirines are stable in the dark but, upon irradiation with UV light, generate a highly reactive carbene that can form a covalent bond with any nearby molecule, effectively "trapping" the binding partner. This strategy, often combined with a biotin or alkyne "click" handle for subsequent purification and identification, has been used to create probes for various biological targets. nih.gov

The following table details common tags and their applications in creating advanced analytical probes.

Tag TypeExample TagPrinciple of OperationPrimary Application
Affinity Tag BiotinHigh-affinity binding to streptavidin/avidin. nih.govPull-down assays to identify binding partners (chemical proteomics).
Fluorescent Tag BODIPY, Fluorescein, BenzoxazinoneEmits light of a specific wavelength upon excitation.Live-cell imaging to determine subcellular localization.
Photoaffinity Tag Diazirine, Aryl AzideForms a highly reactive species upon UV irradiation, leading to covalent cross-linking with nearby molecules. nih.govCovalently capturing transient or weak protein-ligand interactions for identification.
Click Chemistry Handle Alkyne, AzideUndergoes highly specific and efficient bioorthogonal cycloaddition reactions.Used to attach other tags (e.g., biotin, fluorophores) post-labeling. nih.gov

Q & A

What are the methodological best practices for synthesizing 5-Benzyloxolan-2-one in academic research?

Basic : Follow established protocols for lactone synthesis, such as intramolecular cyclization of γ-hydroxy acids or benzyl-protected intermediates. Ensure reaction conditions (e.g., temperature, catalysts like p-toluenesulfonic acid) are meticulously documented. Purify via column chromatography and confirm purity using HPLC (>95%). Characterize the product via 1^1H/13^{13}C NMR, IR (C=O stretch ~1750 cm1^{-1}), and high-resolution mass spectrometry (HRMS). For known compounds, cite prior synthetic routes; for novel derivatives, provide full spectral data and elemental analysis .

Advanced : Optimize reaction yields using design-of-experiment (DoE) approaches, such as factorial design, to evaluate variables like solvent polarity, catalyst loading, and reaction time. Address side reactions (e.g., over-oxidation) by monitoring intermediates via GC-MS or LC-MS. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis and validate enantiomeric excess (ee) using chiral HPLC or polarimetry .

How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

Basic : Cross-validate spectral data with computational methods (e.g., DFT simulations for NMR chemical shifts). Compare observed melting points and optical rotations with literature values. Replicate syntheses to confirm reproducibility and rule out contamination .

Advanced : Investigate solvent-dependent NMR shifts or dynamic effects (e.g., ring puckering in lactones) using variable-temperature NMR. Resolve conflicting mass spectrometry results via high-resolution techniques (HRMS-ESI) or isotopic labeling. For crystallographic ambiguities, perform single-crystal X-ray diffraction and refine structural models using software like SHELX .

What strategies are recommended for studying the reactivity of this compound under diverse conditions?

Basic : Conduct kinetic studies under controlled pH, temperature, and solvent systems (e.g., aqueous vs. anhydrous). Monitor degradation pathways via TLC or UV-Vis spectroscopy. Use Arrhenius plots to determine activation energy for hydrolysis or ring-opening reactions .

Advanced : Employ isotopic labeling (e.g., 18^{18}O or 13^{13}C) to trace reaction mechanisms. Combine experimental data with computational modeling (e.g., Gaussian for transition-state analysis) to propose intermediates. Validate hypotheses using stopped-flow NMR or time-resolved FTIR .

How can researchers ensure robust characterization of this compound’s biological activity?

Basic : Screen for antimicrobial or enzyme-inhibitory activity using standardized assays (e.g., MIC tests, IC50_{50} determination). Include positive controls (e.g., ampicillin) and replicate experiments (n ≥ 3). Statistically analyze data using ANOVA or t-tests .

Advanced : Elucidate structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., halogenation at the benzyl position). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What are the best practices for documenting and presenting data on this compound in publications?

Basic : Include synthetic procedures, spectral data, and purity metrics in the main text. Tabulate key physicochemical properties (melting point, solubility). For reproducibility, deposit detailed protocols in supplementary materials (e.g., step-by-step HPLC gradients) .

Advanced : Use cheminformatics tools (e.g., ChemDraw, MestReNova) to annotate spectra. For complex datasets (e.g., kinetic profiles), employ interactive figures or machine-readable tables. Adhere to FAIR principles by archiving raw data in repositories like Zenodo or Figshare .

How should researchers design studies to investigate environmental or metabolic degradation of this compound?

Advanced : Simulate environmental persistence using OECD 308/309 guidelines (aqueous photolysis, soil half-life). For metabolic studies, incubate with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via UPLC-QTOF-MS. Apply quantitative structure-property relationship (QSPR) models to predict biodegradability .

What methodologies are critical for resolving synthetic byproducts or impurities in this compound?

Advanced : Isolate byproducts via preparative HPLC and characterize using 2D NMR (COSY, HSQC) to assign structures. Trace impurity sources via reaction monitoring (in situ IR) or spike-in experiments with suspected intermediates. Implement quality-by-design (QbD) principles to minimize impurities during scale-up .

How can researchers ensure ethical and safe handling of this compound in laboratory settings?

Basic : Adopt OSHA-compliant PPE (gloves, goggles, lab coats) and work in fume hoods. Store in airtight containers away from ignition sources. Dispose of waste via certified hazardous waste programs. Reference safety data sheets (SDS) for emergency protocols .

What advanced computational tools are suitable for modeling this compound’s physicochemical properties?

Advanced : Predict logP and pKa using software like ACD/Labs or MarvinSuite. Simulate UV-Vis spectra via time-dependent DFT (TDDFT). For solubility, apply the Hansen solubility parameters or COSMO-RS. Validate predictions with experimental data .

How should literature reviews on this compound balance comprehensiveness and efficiency?

Basic : Use Boolean operators (AND/OR/NOT) in databases like SciFinder or Reaxys. Filter results by publication date (last 10 years) and impact factor. Track citations via Web of Science to identify seminal papers .

Advanced : Leverage text-mining tools (e.g., KNIME, Orange) to cluster trends in lactone chemistry. Perform bibliometric analyses (VOSviewer) to map research hotspots and collaboration networks .

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5-Benzyloxolan-2-one
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.